molecular formula C13H15ClO2 B1613970 4-(2-Carboethoxyphenyl)-2-chloro-1-butene CAS No. 731772-79-5

4-(2-Carboethoxyphenyl)-2-chloro-1-butene

Cat. No.: B1613970
CAS No.: 731772-79-5
M. Wt: 238.71 g/mol
InChI Key: DSPDHPASFLXWRZ-UHFFFAOYSA-N
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Description

4-(2-Carboethoxyphenyl)-2-chloro-1-butene is a chemical compound that belongs to the class of phenyl butenes. This compound has garnered significant attention in the scientific community due to its potential applications in various fields of research and industry. Its unique structure, which includes a carboethoxy group and a chloro substituent on a butene backbone, makes it an interesting subject for synthetic and mechanistic studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Carboethoxyphenyl)-2-chloro-1-butene typically involves the reaction of 2-carboethoxyphenyl derivatives with appropriate chlorinating agents. One common method involves the use of palladium-catalyzed cross-coupling reactions. For instance, the reaction of 2-carboethoxyphenyl bromide with 2-chlorobutene in the presence of a palladium catalyst and a base can yield the desired product . The reaction conditions often include the use of solvents such as tetrahydrofuran or dimethylformamide and temperatures ranging from 50°C to 100°C.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods typically utilize similar synthetic routes but are optimized for higher yields and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

4-(2-Carboethoxyphenyl)-2-chloro-1-butene undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction Reactions: Reduction of the double bond or the chloro group can yield saturated or partially reduced products.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethyl sulfoxide) at moderate temperatures.

    Oxidation: Oxidizing agents such as m-chloroperbenzoic acid or potassium permanganate in solvents like dichloromethane or water.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products

    Substitution: Formation of azido or thiol-substituted derivatives.

    Oxidation: Formation of epoxides or hydroxylated products.

    Reduction: Formation of saturated butene derivatives or dechlorinated products.

Scientific Research Applications

4-(2-Carboethoxyphenyl)-2-chloro-1-butene has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(2-Carboethoxyphenyl)-2-chloro-1-butene involves its interaction with various molecular targets. The chloro group can participate in nucleophilic substitution reactions, while the carboethoxy group can undergo hydrolysis or other transformations. These interactions can lead to the formation of reactive intermediates that exert biological or chemical effects. The specific pathways and targets depend on the context of its application, such as enzyme inhibition in biological systems or catalytic activity in chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    4-(2-Carboethoxyphenyl)-1-butene: Lacks the chloro substituent, making it less reactive in certain substitution reactions.

    2-Carboethoxyphenyl isocyanate: Contains an isocyanate group instead of a butene backbone, leading to different reactivity and applications.

Uniqueness

4-(2-Carboethoxyphenyl)-2-chloro-1-butene is unique due to the presence of both a carboethoxy group and a chloro substituent on a butene backbone. This combination of functional groups provides a versatile platform for various chemical transformations and applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

ethyl 2-(3-chlorobut-3-enyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClO2/c1-3-16-13(15)12-7-5-4-6-11(12)9-8-10(2)14/h4-7H,2-3,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSPDHPASFLXWRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1CCC(=C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30641147
Record name Ethyl 2-(3-chlorobut-3-en-1-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30641147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

731772-79-5
Record name Ethyl 2-(3-chlorobut-3-en-1-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30641147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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